GDP (disodium salt)
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Overview
Description
Guanosine 5’-diphosphate disodium salt is a purine nucleotide that plays a crucial role in various cellular processes. It is a diphosphate nucleoside of guanine and is involved in the synthesis of ribonucleic acid and deoxyribonucleic acid, protein production, and energy transfer within cells . This compound is interconvertible to guanosine by the action of ectonucleotidases and nucleoside phosphorylase into guanine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanosine 5’-diphosphate disodium salt typically involves the phosphorylation of guanosine. One common method is the enzymatic conversion from guanosine diphosphate-D-mannose to guanosine diphosphate-β-L-fucose using recombinant enzymes . The process involves two steps: dehydration of guanosine diphosphate-D-mannose catalyzed by guanosine diphosphate-D-mannose 4,6-dehydratase, followed by conversion by guanosine diphosphate-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase .
Industrial Production Methods
Industrial production of guanosine 5’-diphosphate disodium salt often involves microbial fermentation using Corynebacterium species . The microbial source is cultivated under controlled conditions to produce the compound, which is then purified using high-performance liquid chromatography to achieve a purity level of ≥90% .
Chemical Reactions Analysis
Types of Reactions
Guanosine 5’-diphosphate disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form guanosine 5’-triphosphate.
Reduction: It can be reduced to form guanosine monophosphate.
Substitution: It can undergo substitution reactions to form different nucleotide analogs.
Common Reagents and Conditions
Common reagents used in these reactions include pyruvate kinase for phosphorylation, and nucleoside phosphorylase for interconversion to guanine . The reactions typically occur under aqueous conditions at physiological pH.
Major Products
The major products formed from these reactions include guanosine 5’-triphosphate, guanosine monophosphate, and various nucleotide analogs .
Scientific Research Applications
Guanosine 5’-diphosphate disodium salt has a wide range of scientific research applications:
Mechanism of Action
Guanosine 5’-diphosphate disodium salt exerts its effects by acting as a substrate for pyruvate kinase to produce guanosine triphosphate, which is essential for ribonucleic acid biosynthesis . It also activates adenosine 5’-triphosphate-sensitive potassium channels and is involved in cell signaling processes mediated by guanine nucleotide exchange factors . The compound binds to G-protein coupled receptors, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Guanosine 5’-triphosphate: Involved in energy transfer and protein synthesis.
Guanosine monophosphate: A precursor in the synthesis of guanosine 5’-diphosphate.
Adenosine 5’-diphosphate: Involved in energy transfer and cellular metabolism.
Uniqueness
Guanosine 5’-diphosphate disodium salt is unique in its ability to act as a substrate for pyruvate kinase and its involvement in the synthesis of guanosine triphosphate, which is crucial for ribonucleic acid biosynthesis . Its role in activating adenosine 5’-triphosphate-sensitive potassium channels and its association with neurological disorders further distinguish it from other similar compounds .
Properties
Molecular Formula |
C11H17N5O11P2-2 |
---|---|
Molecular Weight |
457.23 g/mol |
IUPAC Name |
[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate;methane |
InChI |
InChI=1S/C10H15N5O11P2.CH4/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);1H4/p-2/t3-,5?,6+,9-;/m1./s1 |
InChI Key |
GBYHOOSKVBZSSY-CODPYOKSSA-L |
Isomeric SMILES |
C.C1=NC2=C(N1[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
Canonical SMILES |
C.C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
Origin of Product |
United States |
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